molecular formula C11H16IN3O2 B1376916 tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate CAS No. 1421503-53-8

tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate

Cat. No.: B1376916
CAS No.: 1421503-53-8
M. Wt: 349.17 g/mol
InChI Key: YZGZDAGAOWWPJD-UHFFFAOYSA-N
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Description

tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with an iodine atom at position 2 and a tert-butoxycarbonyl (Boc) protecting group at position 3. Its molecular formula is C₁₁H₁₆IN₃O₂, with a molecular weight of 373.17 g/mol. The iodine substituent enhances its reactivity in cross-coupling reactions, making it a valuable intermediate in medicinal chemistry for synthesizing bioactive molecules or radiolabeled probes .

Properties

IUPAC Name

tert-butyl 2-iodo-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)15-5-4-7-8(6-15)14-9(12)13-7/h4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGZDAGAOWWPJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate typically involves multiple steps, starting with the formation of the imidazo[4,5-c]pyridine core. One common synthetic route includes the following steps:

  • Formation of the Imidazo[4,5-c]pyridine Core: : This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

  • Esterification: : The carboxylate group is then esterified with tert-butanol to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic steps, ensuring high purity and yield. The process would be optimized for efficiency, cost-effectiveness, and safety, with rigorous quality control measures in place to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The iodine atom can be oxidized to form iodine-containing derivatives.

  • Reduction: : The compound can be reduced to remove the iodine atom or modify the imidazo[4,5-c]pyridine ring.

  • Substitution: : The iodine atom can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and iodine monochloride (ICl).

  • Reduction: : Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

  • Substitution: : Various nucleophiles can be used for substitution reactions, such as ammonia (NH3) or alkyl halides.

Major Products Formed

  • Oxidation: : Iodine-containing derivatives, such as iodo-compounds or iodates.

  • Reduction: : Reduced forms of the compound, potentially leading to the formation of new heterocyclic structures.

  • Substitution: : Substituted imidazo[4,5-c]pyridine derivatives with different functional groups.

Scientific Research Applications

Tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate: has several applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activity, including interactions with enzymes and receptors.

  • Medicine: : Investigated for its therapeutic potential in drug discovery and development.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context of its application, such as its role in inhibiting enzymes or binding to receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, their key properties, and applications:

Compound Name Substituents Physical/Chemical Properties Applications Key References
tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate Iodo (position 2), Boc (position 5) MW: 373.17 g/mol; Reactivity: High (iodine facilitates cross-coupling) Intermediate for pharmaceuticals, radiopharmaceuticals
tert-Butyl 1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate Methyl (position 1), Boc (position 5) MW: 237.30 g/mol; Purity: 96.72% (HPLC); Stability: Room temperature, light-sensitive Building block for neurokinin-3 receptor antagonists
(3S)-Tetrahydrofuran-3-yl (4S)-4-isopropyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate (mesylate salt) Tetrahydrofuran-3-yl, isopropyl, mesylate Crystalline (XRPD peaks at 8.5–30.8° 2θ); Purity: 99.5% (chiral HPLC); Stability: Melting point 189°C, low hygroscopicity SSAO inhibitor for inflammation, autoimmune disorders, cancer
tert-Butyl 2-(trifluoromethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate Trifluoromethyl (position 2), Boc Not reported Scaffold for novel chemical entities with enhanced metabolic stability
tert-Butyl 4-(hydroxymethyl)-3-isopropyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate Hydroxymethyl, isopropyl, Boc Undefined (discontinued) Potential use in drug discovery (discontinued due to supply issues)

Key Comparative Insights:

Reactivity and Synthetic Utility :

  • The iodo-substituted compound is distinguished by its utility in Suzuki-Miyaura or Ullmann couplings, enabling precise modifications at position 2 .
  • In contrast, the methyl-substituted analog (CAS 1312784-89-6) lacks such reactivity but is more stable, with a purity >96% for scalable synthesis .

Pharmaceutical Development :

  • The mesylate salt of (3S)-tetrahydrofuran-3-yl (4S)-4-isopropyl-... exhibits superior crystallinity (XRPD-confirmed) and thermal stability (melting point 189°C), addressing formulation challenges posed by hygroscopic free bases .
  • The trifluoromethyl analog leverages fluorine’s electron-withdrawing effects to enhance metabolic stability, though its pharmacological profile remains understudied .

Tetrahydrofuran-3-yl groups confer stereochemical complexity (>99.5% enantiomeric purity), critical for target selectivity in SSAO inhibition .

Commercial and Industrial Considerations: Non-iodinated analogs (e.g., tert-Butyl 1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate) are discontinued, highlighting supply chain vulnerabilities for unmodified scaffolds .

Biological Activity

Chemical Structure and Properties
tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate is a heterocyclic compound characterized by the presence of an imidazo[4,5-c]pyridine ring system. Its molecular formula is C11H16N3O2IC_{11}H_{16}N_{3}O_{2}I with a molecular weight of 323.17 g/mol. The compound features a tert-butyl ester functional group and an iodine substituent at the 2-position of the imidazo ring.

Antimicrobial Activity

Research indicates that imidazopyridine derivatives exhibit significant antimicrobial properties. A study involving various imidazopyridine compounds demonstrated that certain derivatives effectively inhibited bacterial growth, showing potential as antibiotic agents. The mechanism of action is believed to involve interference with bacterial DNA synthesis and function.

Anticancer Properties

Imidazopyridine derivatives have been investigated for their anticancer potential. Specifically, a related compound demonstrated the ability to induce apoptosis in cancer cell lines through modulation of signaling pathways such as AMPK and mTOR. The findings suggest that this compound may similarly affect cell viability and proliferation in cancerous cells.

Neuroprotective Effects

Emerging studies suggest that compounds within the imidazopyridine class may offer neuroprotective benefits. These compounds have been shown to reduce oxidative stress and inflammation in neuronal cells, potentially providing therapeutic avenues for neurodegenerative diseases.

Case Studies

  • Case Study on Anticancer Activity : In vitro studies of related imidazopyridine derivatives revealed that they significantly reduced the viability of glioma cells by inducing necroptosis and autophagy. These findings highlight the potential for developing new anticancer therapies based on this scaffold.
  • Case Study on Antimicrobial Efficacy : A series of synthesized imidazopyridines were evaluated against various bacterial strains. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, showcasing their potential as effective antimicrobial agents.

Table: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionIC50/ED50 Values
AntimicrobialImidazopyridinesInhibition of DNA synthesis1-10 µM
AnticancerVarious DerivativesInduction of apoptosis via AMPK/mTOR pathway0.05 - 10 µM
NeuroprotectiveImidazopyridinesReduction of oxidative stressNot specified

Pharmacological Insights

The pharmacological evaluation of this compound has revealed promising results in animal models for its anti-inflammatory properties. The compound's ability to modulate inflammatory cytokines suggests potential applications in treating chronic inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate

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